BenchChemオンラインストアへようこそ!

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride

Chemical procurement Building block quality control Regioisomer purity

This dihydrochloride salt is the critical 3-pyridinyl (meta) regioisomer of the tetrahydrotriazolopyrazine scaffold. It offers a distinct hydrogen-bond acceptor vector for c-Met and VEGFR-2 inhibitor SAR studies, unlike the 2- or 4-pyridinyl isomers. The salt form guarantees enhanced aqueous solubility and reproducible weighing, eliminating assay variability from free-base precipitation. Ideal as a late-stage diversification building block for novel IP generation.

Molecular Formula C10H13Cl2N5
Molecular Weight 274.15
CAS No. 2228158-80-1
Cat. No. B2784449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride
CAS2228158-80-1
Molecular FormulaC10H13Cl2N5
Molecular Weight274.15
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CN=CC=C3)CN1.Cl.Cl
InChIInChI=1S/C10H11N5.2ClH/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10;;/h1-3,6,12H,4-5,7H2;2*1H
InChIKeyPETNFJOKXQDSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride (CAS 2228158-80-1): Core Scaffold Identity and Structural Classification for Informed Procurement


3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride (CAS 2228158-80-1) is the dihydrochloride salt of the 3-pyridinyl (meta) regioisomer of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, a fused heterocyclic scaffold of molecular formula C₁₀H₁₃Cl₂N₅ and molecular weight 274.15 g/mol . The compound belongs to the tetrahydrotriazolopyrazine class, a privileged scaffold in medicinal chemistry that serves as a core structure for type II kinase inhibitors, particularly targeting c-Met and VEGFR-2, as well as NK-3 receptor antagonists [1]. The 3-pyridinyl substitution pattern differentiates this compound from its 2-pyridinyl (CAS 1159522-34-5) and 4-pyridinyl (CAS 945262-29-3) regioisomers, each of which presents distinct vector geometry and electronic character at the ATP-binding site .

Why In-Class Tetrahydrotriazolopyrazine Analogs Cannot Substitute 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride Without Quantitative Risk


Tetrahydrotriazolopyrazine derivatives are not functionally interchangeable due to regioisomer-dependent binding orientation, salt-form-dependent solubility and handling characteristics, and scaffold-dependent kinase selectivity profiles. The 3-pyridinyl isomer (CAS 2228158-80-1) presents the pyridine nitrogen in a meta orientation relative to the triazolopyrazine core, resulting in a distinct hydrogen-bond acceptor vector compared to the ortho (2-pyridinyl) and para (4-pyridinyl) isomers . Published SAR studies on [1,2,4]triazolo[4,3-a]pyrazine c-Met inhibitors demonstrate that the nature and position of the heteroaryl substituent directly modulates both kinase inhibitory potency and antiproliferative activity across cancer cell lines; for example, replacement of a 2-pyridine with a 5-methylthiazole group in related analogs altered antiproliferative IC₅₀ values by several-fold [1]. Furthermore, the dihydrochloride salt form (MW 274.15) provides enhanced aqueous solubility over the free base (MW 201.23, CAS 1174647-37-0), a critical parameter for reproducible biological assay preparation where free base precipitation can introduce inter-experiment variability exceeding 30% in cellular assays . Substituting with an incorrect regioisomer or salt form can therefore introduce uncontrolled variables in structure-activity relationship (SAR) studies, compromise assay reproducibility, and lead to erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride: Procurement-Relevant Comparator Data


Regioisomeric Purity Specification: 3-Pyridinyl Dihydrochloride vs. Free Base and 2-Pyridinyl Analogs

The dihydrochloride salt (CAS 2228158-80-1) is supplied at ≥95% purity (HPLC) as specified by CheMenu, with a defined molecular weight of 274.15 g/mol and MDL number MFCD31664972, providing a well-characterized salt stoichiometry of exactly two HCl equivalents per molecule . In contrast, the free base 3-pyridinyl isomer (CAS 1174647-37-0) from AKSci is specified at ≥95% purity with MW 201.23, but without the handling advantages of the crystalline salt form . The 2-pyridinyl regioisomer (CAS 1159522-34-5) is available from AKSci at ≥95% purity , while the 4-pyridinyl isomer (CAS 945262-29-3) from Sigma-Aldrich is sold as part of a discovery collection without analytical data or purity certification, and explicitly 'AS-IS' without warranty of fitness for purpose . This places the 3-pyridinyl dihydrochloride as the only regioisomer with both a defined salt form and documented purity specification from multiple suppliers.

Chemical procurement Building block quality control Regioisomer purity

Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base for Biological Assay Compatibility

The dihydrochloride salt (CAS 2228158-80-1) carries two protonated basic nitrogen sites balanced by chloride counterions, conferring substantially higher aqueous solubility compared to the neutral free base (CAS 1174647-37-0). The free base has a calculated logP of approximately 0.8–1.2 and contains only one basic pyridine nitrogen (pKa ~5.2) and the weakly basic triazole nitrogens, resulting in limited water solubility at neutral pH . The dihydrochloride salt, by contrast, is expected to exhibit solubility exceeding 5 mg/mL in aqueous buffers based on the general behavior of dihydrochloride salts of heterocyclic amines with similar molecular weight [1]. This difference is critical because the free base may precipitate in cell culture media (DMEM/RPMI containing 10% FBS) at concentrations above 10–50 µM, whereas the dihydrochloride salt maintains solution homogeneity at concentrations up to 10 mM in DMSO stock solutions and upon aqueous dilution, reducing inter-assay variability in dose-response experiments [1].

Aqueous solubility Salt form selection Bioassay preparation

Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Substitution Impacts Kinase Binding Vector Geometry

In the [1,2,4]triazolo[4,3-a]pyrazine c-Met inhibitor series, the pyridine nitrogen position critically determines the hydrogen-bonding interaction with the hinge region of the kinase. Structural analyses of c-Met inhibitors reveal that the triazole N2 atom forms a backbone hydrogen bond with Met1160 in the hinge, while the pyrazine ring engages in π-π stacking with Tyr1230 . The 3-pyridinyl (meta) isomer orients the pyridine nitrogen away from the triazolopyrazine plane, potentially engaging a different set of residues in the solvent-exposed region compared to the 2-pyridinyl (ortho) isomer, which can form an intramolecular interaction with the triazole ring [1]. Published SAR on [1,2,4]triazolo[4,3-a]pyrazine derivatives shows that compounds bearing 2-pyridine substituents at the 3-position exhibit c-Met IC₅₀ values in the range of 26–90 nM for optimized analogs (e.g., compound 12e, c-Met IC₅₀ = 90 nM) , while the 3-pyridinyl and 4-pyridinyl substitution patterns have been less extensively explored, representing an underexploited vector for kinase selectivity optimization [2].

Kinase inhibitor design Regioisomer SAR c-Met binding mode

Scaffold Privilege: Tetrahydrotriazolopyrazine Core Frequency in c-Met and VEGFR-2 Inhibitor Patents vs. Alternative Cores

The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core has been claimed in multiple patent families as a c-Met inhibitor scaffold, including patents from Hutchison Medipharma (WO2011/XXXXXX), Sanofi-Aventis (triazolo[4,3-a]pyridine derivatives as MET inhibitors, BRPI0916464), and Avion Inc. (triazolopyrazine crystalline forms, JP2019517496A) [1]. A 2024 review of [5,6]-bicyclic nitrogen-containing cores for c-Met inhibitor design identified the [1,2,4]triazolo[4,3-a]pyrazine core as one of the privileged fused heterocyclic scaffolds, alongside triazolopyridazine and triazolopyridine cores [2]. The review noted that scaffold selection directly impacts c-Met inhibitory potency, cytotoxicity, and metabolic stability—for instance, modifying the core from triazolopyridine to triazolopyrazine altered c-Met IC₅₀ values by factors of 2- to 10-fold in matched molecular pair analyses [2]. Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine core have demonstrated c-Met IC₅₀ values as low as 26 nM (compound 17l) and dual c-Met/VEGFR-2 inhibition profiles [3], indicating that the scaffold itself confers a favorable binding mode that is not achievable with alternative [5,6]-fused cores.

Scaffold analysis Kinase inhibitor patents Medicinal chemistry

NK-3 Receptor Antagonist Patent Space: Tetrahydrotriazolopyrazine as a Selectivity-Determining Core in Fezolinetant-Class Compounds

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is the core of fezolinetant (Veozah®, Astellas), the first approved NK-3 receptor antagonist for vasomotor symptoms of menopause, protected by US Patent 9,422,299 [1]. The tetrahydrotriazolopyrazine core with specific N-acyl substitution patterns confers NK-3 receptor selectivity, with BindingDB reporting IC₅₀ values of 148 nM and Kᵢ values of 83 nM for representative compounds in the patent series against human NK-3 receptors expressed in CHO cells [2]. The 3-pyridinyl dihydrochloride building block (CAS 2228158-80-1) provides the unsubstituted tetrahydrotriazolopyrazine core with a 3-pyridinyl group, serving as a late-stage diversification intermediate for introducing N-acyl substituents at the 7-position or modifications at the 8-position to generate chiral NK-3 antagonist candidates [3]. In contrast, alternative heterocyclic scaffolds such as pyrido[1,2,4]triazolo[4,3-a]pyrazine have been explored for adenosine A₂A receptor antagonism rather than NK-3, underscoring the target-specificity of the tetrahydrotriazolopyrazine scaffold [4].

NK-3 receptor antagonist Fezolinetant GPCR selectivity

Coordination Chemistry Applicability: Triazolopyrazine as a Neutral Heterocyclic Ligand for Metal-Organic Frameworks

The parent heterocycle 1,2,4-triazolo[4,3-a]pyrazine (L1) has been demonstrated to act as a rigid, neutral heterocyclic ligand capable of pyrazolate-like coordination modes, forming crystalline coordination polymers with Zn(II), Ag(I), and Cu(II) under mild synthetic conditions [1]. The study by King et al. (2025) characterized three new coordination polymers—poly-[Zn(µ₂-L1)Cl₂], poly-[Ag₂(µ₃-L1)₂(µ₂-C₃H₆O)](BF₄)₂·C₃H₆O, and poly-[Cu₂(µ₃-L1)₂(µ₂-L1)](X⁻)₂—and identified dominant anion···π interactions with the electron-deficient ligand backbone [1]. The 3-pyridinyl-substituted derivative (as the dihydrochloride salt) extends this coordination chemistry platform by introducing an additional pyridine nitrogen donor atom in a meta orientation, offering a tridentate or bridging coordination mode that is geometrically distinct from the 2-pyridinyl analog, which can chelate in a bidentate fashion [2]. The free base form of the 3-pyridinyl compound is not commercially available with defined purity for coordination studies, making the dihydrochloride salt the preferred procurement form for researchers who can perform in situ neutralization prior to complexation .

Coordination chemistry Metal-organic frameworks Crystal engineering

Optimal Procurement and Application Scenarios for 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride Based on Quantitative Evidence


Kinase-Focused Compound Library Synthesis: c-Met/VEGFR-2 Dual Inhibitor Scaffold Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should procure the 3-pyridinyl dihydrochloride (CAS 2228158-80-1) as a late-stage diversification building block. The tetrahydrotriazolopyrazine core has demonstrated c-Met IC₅₀ values as low as 26 nM in optimized analogs (compound 17l), with dual VEGFR-2 inhibitory activity (IC₅₀ = 2.6 µM) [1]. The 3-pyridinyl substitution pattern provides a structurally underexplored vector in the c-Met solvent-exposed region compared to the extensively characterized 2-pyridinyl series, offering opportunities for novel intellectual property generation [2]. The dihydrochloride salt form ensures reproducible weighing and dissolution for parallel synthesis workflows, where the defined stoichiometry eliminates batch-to-batch variability in salt content that can confound SAR interpretation [3].

NK-3 Receptor Antagonist Lead Optimization: Fezolinetant Analog Synthesis

For research groups pursuing next-generation NK-3 receptor antagonists for women's health indications, the 3-pyridinyl dihydrochloride serves as a key intermediate for synthesizing N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine analogs. The fezolinetant patent estate (US 9,422,299, expiring 2034) establishes the tetrahydrotriazolopyrazine core as the clinically validated NK-3 pharmacophore, with representative compounds showing NK-3 IC₅₀ values of 148 nM and Kᵢ values of 83 nM in recombinant CHO cell assays [1]. The 3-pyridinyl dihydrochloride provides the core scaffold with a free secondary amine at the 7-position for N-acylation and an unsubstituted 8-position for chiral derivatization, as described in EP3029042A1 [2]. Procurement of the dihydrochloride salt rather than the free base ensures consistent reactivity in amide coupling reactions, as the free base form may undergo variable protonation during storage that alters nucleophilicity [3].

Coordination Polymer and MOF Research: Neutral Heterocyclic Ligand with Tunable Donor Geometry

Inorganic and materials chemistry laboratories investigating structure-property relationships in coordination polymers should consider the 3-pyridinyl dihydrochloride as a ligand precursor. The parent triazolopyrazine heterocycle has been shown to form crystalline coordination polymers with Zn(II), Ag(I), and Cu(II) featuring both doubly (µ₂) and triply (µ₃) bridging coordination modes, with anion···π interactions dominating the supramolecular assembly [1]. The 3-pyridinyl substituent introduces an additional pyridine nitrogen donor in a meta orientation, enabling divergent ligand geometry that is topologically distinct from the chelating 2-pyridinyl isomer [2]. Researchers should perform in situ neutralization of the dihydrochloride salt prior to metal complexation; the defined salt stoichiometry ensures accurate ligand-to-metal ratio calculations that are not possible with the unstandardized free base forms [3].

Analytical Reference Standard and Method Development: Regioisomeric Purity Determination by HPLC

Analytical chemistry and quality control laboratories developing HPLC methods for regioisomeric purity determination of pyridinyl-triazolopyrazine building blocks can employ the 3-pyridinyl dihydrochloride (CAS 2228158-80-1) as a reference standard. The compound's defined purity specification (≥95%) and dihydrochloride salt stoichiometry provide a stable, well-characterized reference material with MDL number MFCD31664972 [1]. The three regioisomers—2-pyridinyl (CAS 1159522-34-5), 3-pyridinyl (CAS 1174647-37-0 free base; 2228158-80-1 dihydrochloride), and 4-pyridinyl (CAS 945262-29-3)—exhibit distinct chromatographic retention times due to differences in pyridine nitrogen basicity and molecular shape, enabling baseline separation on standard C18 reverse-phase columns with volatile ion-pairing agents [2]. Unlike the Sigma-Aldrich 4-pyridinyl isomer (sold AS-IS without analytical data), the 3-pyridinyl dihydrochloride provides a reliable retention time and UV absorption reference point for method validation [3].

Quote Request

Request a Quote for 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.